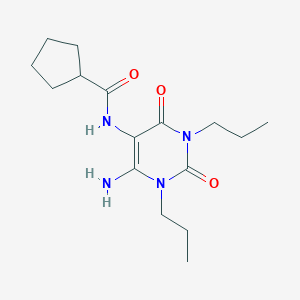

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine with cyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclopentylacetamide

- N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)cyclopentanecarboxamide

Uniqueness

Compared to similar compounds, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide exhibits unique properties such as higher stability and specific enzyme inhibition profiles. These characteristics make it a valuable compound for further research and development .

Actividad Biológica

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20N4O3

- Molecular Weight : 336.4 g/mol

- CAS Number : 154623-75-3

Cytotoxicity

Recent studies have examined the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:

The compound demonstrated significant cytotoxicity, particularly against the MDA-MB-231 cell line, where it was more potent than the standard chemotherapeutic agent cisplatin.

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cells, confirmed by Hoechst 33,258 staining.

- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in sensitive cancer cell lines.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Breast Cancer Cells : A study focused on MDA-MB-231 cells revealed that treatment with the compound resulted in increased sub-G1 population, indicative of apoptosis. The study utilized flow cytometry to quantify these effects and established a clear dose-response relationship.

- Pancreatic Cancer Research : In SUIT-2 cells, the compound's ability to induce cell cycle arrest was linked to upregulation of p21 and downregulation of cyclin D1, suggesting a targeted mechanism for inhibiting tumor growth.

- Colon Cancer Evaluation : The effects on HT-29 cells showed that this compound could enhance the efficacy of existing chemotherapeutic agents through synergistic interactions.

Propiedades

IUPAC Name |

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-3-9-19-13(17)12(15(22)20(10-4-2)16(19)23)18-14(21)11-7-5-6-8-11/h11H,3-10,17H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTGKWBUKKOZCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.